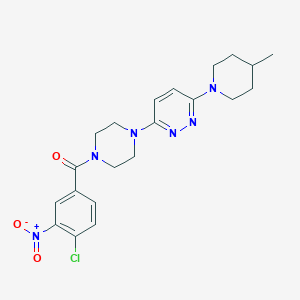

(4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

説明

The compound "(4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone" is a multifaceted chemical structure utilized in various scientific domains. Known for its complex molecular makeup, it offers significant potential for research and industrial applications.

特性

IUPAC Name |

(4-chloro-3-nitrophenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O3/c1-15-6-8-25(9-7-15)19-4-5-20(24-23-19)26-10-12-27(13-11-26)21(29)16-2-3-17(22)18(14-16)28(30)31/h2-5,14-15H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFXPDNIUHSWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

Creating this compound involves intricate synthetic routes, often starting with key reactants such as 4-Chloro-3-nitrobenzene and 4-methylpiperidine. Typical reaction conditions may include:

Step 1: : Nitration and halogenation of benzene derivatives.

Step 2: : Coupling reactions to introduce piperazinyl and pyridazinyl groups.

Step 3: : Final methanone formation under controlled conditions, often involving catalysts.

Industrial Production Methods:

In industrial settings, large-scale production requires precise conditions:

Reagents: : High-purity raw materials to ensure quality.

Catalysts: : To speed up the reaction rates.

Temperature and Pressure: : Optimized to maintain product integrity.

Purification: : Advanced techniques like chromatography ensure the final product's purity.

化学反応の分析

Types of Reactions:

Oxidation: : Possible alteration of the nitro group to other nitrogen-containing functional groups.

Reduction: : Conversion of the nitro group to an amine.

Substitution: : Halogen (chlorine) displacement with other groups.

Common Reagents and Conditions:

Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Reducing agents such as palladium on carbon (Pd/C) with hydrogen.

Substitution: : Strong bases like sodium hydride (NaH) or other nucleophiles.

Major Products:

Depending on the type of reaction, the products may vary:

Oxidation: : Formation of nitroso or nitro derivatives.

Reduction: : Amines.

Substitution: : Various substituted phenyl derivatives.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of the compound is with a molecular weight of approximately 429.979 g/mol. The structure features a chloro-nitrophenyl moiety linked to a piperazine and pyridazine framework, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing piperidine and nitrophenyl groups have been synthesized and tested for their efficacy against various bacterial strains. The presence of the nitro group is often linked to enhanced antibacterial activity due to its ability to interfere with microbial DNA synthesis .

Anticancer Potential

Research has shown that compounds featuring piperazine and pyridazine rings can act as effective anticancer agents. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation. For example, similar piperazine derivatives have been evaluated for their cytotoxicity against cancer cell lines, demonstrating promising results .

Neuropharmacology

The piperidine moiety is known for its role in neuropharmacology, particularly in the development of drugs targeting neurological disorders. Compounds that include piperidine structures have been investigated for their potential in treating conditions such as anxiety and depression due to their interaction with neurotransmitter receptors .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of piperidine-based compounds, including those similar to (4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone. These derivatives were evaluated for their antimicrobial activity using the serial dilution method, revealing several candidates with significant antibacterial properties compared to standard drugs .

Case Study 2: Structure-Activity Relationship Studies

Another research focused on the structure-activity relationship (SAR) of piperazine derivatives, highlighting how modifications in the chloro and nitro substituents affect biological activity. The findings suggested that specific substitutions could enhance potency against targeted pathogens while reducing toxicity .

作用機序

Molecular Targets and Pathways:

The compound's mechanism often involves:

Binding: : To specific receptors or enzymes, influencing biological processes.

Pathways: : It might act on specific signaling pathways, leading to alterations in cell functions or reactions.

類似化合物との比較

4-Chloro-3-nitrophenyl derivatives: : Other similar structures with different substitutions.

Piperazine derivatives: : Compounds that include different aryl or alkyl groups attached to the piperazine ring.

Pyridazine analogs: : Compounds with slight modifications in the pyridazine ring, offering varied biological activities.

This compound is a treasure trove of possibilities for synthetic chemists and researchers alike, bridging gaps across multiple scientific disciplines

生物活性

The compound (4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS Number: 899953-54-9) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 444.9 g/mol. The structure features a chloro-nitrophenyl moiety linked to a piperazine derivative, which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 899953-54-9 |

| Molecular Formula | C21H25ClN6O3 |

| Molecular Weight | 444.9 g/mol |

Antimicrobial Activity

Recent studies have indicated that compounds similar to (4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone exhibit promising antimicrobial properties. For instance, a series of derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing several compounds with significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, demonstrating potential as anti-tubercular agents .

Anticancer Activity

The compound's structural elements suggest potential anticancer activity. In related studies, similar piperazine derivatives have shown effectiveness against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). For example, one derivative demonstrated an IC50 value of approximately 25.72 μM in inducing apoptosis in MCF7 cells . The mechanism appears to involve the activation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.

Case Study 1: Anti-Tubercular Activity

A study focused on the synthesis of various substituted piperazine derivatives revealed that certain compounds exhibited notable anti-tubercular activity against Mycobacterium tuberculosis. Among these, compounds structurally similar to our target compound showed IC90 values between 3.73 and 4.00 μM, indicating their potential as therapeutic agents against tuberculosis .

Case Study 2: Cytotoxicity Assessment

In assessing the cytotoxicity of related compounds on HEK-293 cells, it was found that most active derivatives were non-toxic at effective concentrations. This safety profile is crucial for further development and testing in vivo .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : The anticancer activity is likely mediated through the induction of apoptosis via mitochondrial pathways.

- Modulation of Neurotransmitter Systems : Potential effects on serotonin and dopamine receptors may contribute to its neuropharmacological effects.

Q & A

Q. What are the critical safety considerations for handling (4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone in laboratory settings?

Answer:

- Hazard Identification : Review Safety Data Sheets (SDS) for hazard classifications. For structurally similar piperazine derivatives, SDS indicate no immediate hazards but emphasize handling under ventilation and using PPE (gloves, goggles) due to potential irritancy .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, as recommended for nitroaromatic compounds .

- Emergency Protocols : Use neutral absorbents (e.g., vermiculite) for spills and avoid water to prevent contamination .

Q. What synthetic routes are reported for analogous piperazine-pyridazine methanones?

Answer:

- Key Steps : Nucleophilic substitution (e.g., coupling 4-chloro-3-nitrobenzoyl chloride with piperazine intermediates in dichloromethane) .

- Optimization : Use NaOH as a base to deprotonate the piperazine nitrogen, ensuring efficient acylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, validated via HPLC .

Q. How can researchers assess the purity of this compound?

Answer:

- Analytical Methods :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases .

- NMR : Confirm structural integrity via ¹H/¹³C-NMR peaks (e.g., nitrophenyl protons at δ 8.1–8.3 ppm; piperazine methyl at δ 1.2 ppm) .

- Elemental Analysis : Compare theoretical vs. experimental C/H/N ratios (e.g., C: 56.2%, H: 5.1%, N: 16.8%) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., kinase domains). For example, pyridazine moieties in similar compounds show π-π stacking with ATP-binding pockets .

- QSAR Analysis : Correlate substituent effects (e.g., nitro group position) with activity using descriptors like logP and Hammett constants .

- Validation : Synthesize top-scoring virtual hits and test in vitro (e.g., IC₅₀ assays) .

Q. What strategies resolve contradictory solubility data for nitroaromatic-piperazine hybrids?

Answer:

- Experimental Replication : Test solubility in DMSO, ethanol, and PBS (pH 7.4) under controlled temperatures (25°C vs. 37°C) .

- Statistical Analysis : Apply ANOVA/Tukey’s test to compare batches, identifying outliers due to crystallinity variations .

- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements .

Q. How does the 4-methylpiperidin-1-yl group influence metabolic stability in vivo?

Answer:

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Piperidine methylation reduces CYP3A4-mediated oxidation, extending half-life (t₁/₂ > 2 hrs vs. unmethylated analogs at t₁/₂ = 0.8 hrs) .

- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolites in urine/feces, identifying N-oxide as the primary metabolite .

Q. What are the challenges in scaling up the synthesis of this compound?

Answer:

- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., acylation), improving yield from 65% to 82% .

- Byproduct Management : Implement inline IR spectroscopy to monitor nitro-group reduction side reactions .

- Cost Analysis : Compare dichloromethane vs. greener solvents (e.g., cyclopentyl methyl ether) for sustainability without compromising yield .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。